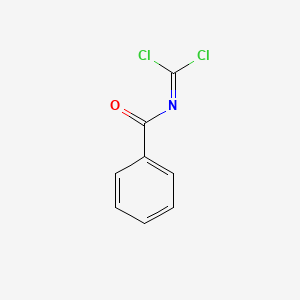

Carbonimidic dichloride, benzoyl-

Description

Carbonimidic dichloride, benzoyl- (Cl₂C=N-Ar, where Ar = benzoyl-substituted aryl group) belongs to the class of iminocarbonyl dihalides (general formula X₂C=NR). These compounds are characterized by two halogen atoms (typically Cl, F, Br) and an imino group (=NR) attached to a carbonyl-like carbon. Benzoyl derivatives feature a benzoyl (C₆H₅CO-) substituent on the nitrogen, influencing reactivity and stability.

Properties

CAS No. |

3911-55-5 |

|---|---|

Molecular Formula |

C8H5Cl2NO |

Molecular Weight |

202.03 g/mol |

IUPAC Name |

N-(dichloromethylidene)benzamide |

InChI |

InChI=1S/C8H5Cl2NO/c9-8(10)11-7(12)6-4-2-1-3-5-6/h1-5H |

InChI Key |

MCWKMMXOIRBRQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Other Carbonimidic Dihalides

Carbonimidic Difluorides (F₂C=NR)

- Synthesis : Produced via halogen exchange (Cl → F) using fluorinating agents like KF or AgF .

- Reactivity : Less electrophilic than dichlorides due to weaker C-F bond polarization; slower nucleophilic substitution rates.

- Applications : Used in fluorinated polymer precursors and agrochemicals .

Carbonimidic Dibromides (Br₂C=NR)

- Synthesis : Direct bromination of isocyanides or halogen exchange from dichlorides.

- Reactivity : Higher leaving-group ability of Br vs. Cl enables faster substitutions but lower thermal stability.

Key Difference : Dichlorides strike a balance between reactivity and stability, making them preferred intermediates in organic synthesis compared to difluorides (less reactive) and dibromides (less stable) .

Other Carbonimidic Dichlorides with Varying R Groups

Substituents on the nitrogen (R) significantly alter physicochemical and reactive properties. Examples include:

*Estimated based on analogous compounds.

Key Trends:

Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or sulfonyl (SO₂) substituents (e.g., 4-nitrophenyl- , methylsulfonyl- ) increase electrophilicity, accelerating nucleophilic substitutions.

Electron-Donating Groups (EDGs): Alkyl (e.g., octyl- ) or aryl groups (e.g., ferrocenyl- ) reduce reactivity but enhance solubility in nonpolar solvents.

Halogenated Aryl Groups: Bromo- or dichloro-substituted derivatives (e.g., 2,3-dibromophenyl- ) are pivotal in synthesizing halogenated heterocycles or organometallic complexes .

Functional Derivatives of Carbonimidic Dichlorides

Carbonimidic Diesters (RO)₂C=NR

- Synthesis: Displacement of Cl with alcohols/phenols under basic conditions .

- Applications : Stable intermediates for agrochemicals and coordination chemistry.

Phosphorylated Derivatives

Reactions with organophosphorus reagents yield bis(phosphinyl)iminocarbonyl compounds, used in catalytic systems and materials science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.